molecular formula C28H23Cl2F2N5O3 B10835847 Pyrazole derivative 7

Pyrazole derivative 7

Cat. No.: B10835847
M. Wt: 586.4 g/mol
InChI Key: RXXJWLVGDKFAMN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Pyrazole derivative 7 is a compound belonging to the pyrazole family, characterized by a five-membered heterocyclic ring containing two adjacent nitrogen atoms. Pyrazole derivatives have gained significant attention due to their diverse biological activities and applications in various fields, including medicine, agriculture, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of pyrazole derivative 7 typically involves the condensation of 1,3-diketones with hydrazines. One common method includes the reaction of 1,3-diketone with phenylhydrazine under reflux conditions in the presence of an acid catalyst. The reaction proceeds through the formation of a hydrazone intermediate, which cyclizes to form the pyrazole ring.

Industrial Production Methods: Industrial production of this compound often employs continuous flow reactors to ensure efficient mixing and heat transfer. The use of transition-metal catalysts, such as palladium or copper, can enhance the reaction rate and yield. Additionally, photoredox reactions and one-pot multicomponent processes have been explored to streamline the synthesis and reduce the number of purification steps .

Chemical Reactions Analysis

Types of Reactions: Pyrazole derivative 7 undergoes various chemical reactions, including:

    Oxidation: Oxidation of this compound can be achieved using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of pyrazole carboxylic acids.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of pyrazoline derivatives.

    Substitution: Electrophilic substitution reactions, such as nitration or halogenation, can be carried out using reagents like nitric acid or halogens in the presence of a catalyst.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nitric acid for nitration, halogens (chlorine, bromine) for halogenation.

Major Products:

Scientific Research Applications

Pyrazole derivative 7 has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of pyrazole derivative 7 involves its interaction with specific molecular targets and pathways:

    Molecular Targets: this compound can inhibit enzymes such as cyclooxygenase and lipoxygenase, leading to anti-inflammatory effects. It also targets microbial enzymes, contributing to its antimicrobial activity.

    Pathways Involved: The compound modulates signaling pathways related to inflammation, cell proliferation, and apoptosis.

Comparison with Similar Compounds

    Pyrazole: The parent compound with a simple pyrazole ring structure.

    Pyrazoline: A reduced form of pyrazole with a partially saturated ring.

    Indazole: A fused bicyclic compound containing a pyrazole ring fused with a benzene ring.

Comparison:

Properties

Molecular Formula

C28H23Cl2F2N5O3

Molecular Weight

586.4 g/mol

IUPAC Name

1-(2-chlorophenyl)-5-(4-chlorophenyl)-N-[4-(2,4-difluorobenzoyl)piperazin-1-yl]-4-methoxypyrazole-3-carboxamide

InChI

InChI=1S/C28H23Cl2F2N5O3/c1-40-26-24(33-37(23-5-3-2-4-21(23)30)25(26)17-6-8-18(29)9-7-17)27(38)34-36-14-12-35(13-15-36)28(39)20-11-10-19(31)16-22(20)32/h2-11,16H,12-15H2,1H3,(H,34,38)

InChI Key

RXXJWLVGDKFAMN-UHFFFAOYSA-N

Canonical SMILES

COC1=C(N(N=C1C(=O)NN2CCN(CC2)C(=O)C3=C(C=C(C=C3)F)F)C4=CC=CC=C4Cl)C5=CC=C(C=C5)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.